molecular formula C9H9F3N2O2 B1311905 Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 306960-67-8

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B1311905
M. Wt: 234.17 g/mol
InChI Key: LYEKBQSEKSEXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H9F3N2O2 . It has a molecular weight of 234.18 . The IUPAC name for this compound is ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate can be represented by the SMILES string CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F . The InChI code for this compound is 1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate is a solid compound . It has a refractive index of 1.4415-1.4465 at 20°C .

Scientific Research Applications

Inhibition of Gene Expression

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate analogs have been synthesized and tested for their inhibitory effects on AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells. These compounds serve as potent inhibitors, highlighting their potential use in research aimed at understanding gene expression mechanisms and developing therapeutic agents targeting these pathways (Palanki et al., 2002).

Antiviral and Antimycotic Activities

This compound has been involved in the synthesis of derivatives that exhibit antiviral (specifically against herpes simplex virus type 1, HSV-1) and antimycotic activities. The research demonstrates its potential as a backbone for developing compounds with significant biological activities (Sansebastiano et al., 1993).

Fluorescent Molecule Synthesis

A novel application of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, derived from ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, includes the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines which have been identified as novel fluorescent molecules. This application is significant for research requiring fluorescent markers with strong binding sites and intensity (Wu et al., 2006).

Antimicrobial Activity

Derivatives of ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized using pentafluorophenylammonium triflate (PFPAT) and tested for their antimicrobial activity against various bacterial and fungal strains. This showcases the compound's utility in the development of new antimicrobial agents (Ghashang et al., 2013).

Safety And Hazards

This compound may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or comes into contact with skin, it is advised to remove the person to fresh air and wash the skin with plenty of soap and water .

Future Directions

While specific future directions for Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate are not mentioned in the search results, a study on triazole-pyrimidine hybrids suggests that these compounds, which could potentially include Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate, could be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-3-16-7(15)6-4-13-8(9(10,11)12)14-5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEKBQSEKSEXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442482
Record name Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

306960-67-8
Record name Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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